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Compound of Interest

Compound Name: Goniotriol

Cat. No.: B206560 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed account of the total synthesis of the natural product (+)-

goniotriol, a compound of interest for its potential cytotoxic activities. A key strategic element

of this synthesis is the application of a palladium-catalyzed carbonylation reaction to construct

the core lactone structure. This application note will detail the complete synthetic sequence,

provide comprehensive experimental protocols for key transformations, and present all relevant

quantitative data in a clear, tabular format.

Synthetic Strategy Overview
The total synthesis of (+)-goniotriol was achieved from commercially available D(-)-tartaric

acid. The synthetic route can be conceptually divided into several key stages:

Chiral Pool Synthesis: Elaboration of D(-)-tartaric acid to a key chiral intermediate.

Carbon Chain Extension: Introduction of the carbon framework necessary for the styryl

lactone moiety.

Palladium-Catalyzed Carbonylative Cyclization: The cornerstone of this synthesis, where an

iodoalkene precursor is cyclized under a carbon monoxide atmosphere to form the δ-lactone

ring.
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Diastereoselective Reduction: Stereocontrolled reduction of a ketone to install the correct

stereochemistry of the secondary alcohol in the lactone ring.

Final Transformations: Deprotection and any necessary functional group manipulations to

yield the final natural product, (+)-goniotriol.

The overall workflow of the synthesis is depicted below.
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Figure 1: Overall synthetic workflow for the total synthesis of (+)-goniotriol.
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Quantitative Data Summary
The following table summarizes the yields for the key transformations in the synthesis of (+)-

goniotriol.

Step
Starting
Material

Product
Reagents and
Conditions

Yield (%)

Mitsunobu

Reaction
Diol Intermediate

p-Nitrobenzoate

Ester

p-

NO2C6H4CO2H,

PPh3, DEAD,

THF

91

Iodination
p-Nitrobenzoate

Ester

Iodoalkene

Precursor

NIS, AgNO3,

MeCN
91

Pd-Catalyzed

Carbonylation

Iodoalkene

Precursor

(+)-

Goniopypyrone

PdCl2(PPh3)2,

K2CO3, DMF,

CO atmosphere

83

Diastereoselectiv

e Reduction

(+)-

Goniopypyrone
(+)-Goniotriol

(R)-CBS,

BH3·SMe2, THF
95

Experimental Protocols
Palladium-Catalyzed Carbonylation for the Synthesis of
(+)-Goniopypyrone
This protocol describes the key lactone ring-forming reaction.

Procedure:

To a solution of the iodoalkene precursor (1.0 eq) in anhydrous and degassed N,N-

dimethylformamide (DMF, 0.1 M), potassium carbonate (K2CO3, 3.0 eq) was added.

The suspension was stirred under an inert atmosphere, and

bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2, 0.1 eq) was added.
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The reaction vessel was evacuated and backfilled with carbon monoxide (CO) gas from a

balloon three times.

The reaction mixture was stirred vigorously under a CO atmosphere (1 atm) at room

temperature for 12 hours.

Upon completion, the reaction mixture was diluted with ethyl acetate and filtered through a

pad of Celite.

The filtrate was washed with water and brine, dried over anhydrous sodium sulfate, and

concentrated under reduced pressure.

The crude product was purified by silica gel column chromatography to afford (+)-

goniopypyrone.[1]

Diastereoselective Reduction of (+)-Goniopypyrone to
(+)-Goniotriol
This protocol details the stereoselective reduction of the ynone to the corresponding alcohol.

Procedure:

A solution of (R)-2-methyl-CBS-oxazaborolidine (1.0 M in toluene, 1.2 eq) was diluted with

anhydrous tetrahydrofuran (THF, 0.2 M) and cooled to -78 °C under an inert atmosphere.

Borane dimethyl sulfide complex (BH3·SMe2, 1.0 M in THF, 1.2 eq) was added dropwise,

and the mixture was stirred for 15 minutes.

A solution of (+)-goniopypyrone (1.0 eq) in anhydrous THF was added dropwise to the

catalyst solution at -78 °C.

The reaction was stirred at -78 °C for 2 hours, then allowed to warm to room temperature

and stirred for an additional 1 hour.

The reaction was quenched by the slow addition of methanol, followed by 1 M hydrochloric

acid.
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The mixture was extracted with ethyl acetate, and the combined organic layers were washed

with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate,

and concentrated under reduced pressure.

The crude product was purified by silica gel column chromatography to yield (+)-goniotriol.
[1]

Mechanism of the Palladium-Catalyzed
Carbonylation
The palladium-catalyzed carbonylation of the iodoalkene precursor is a powerful method for the

construction of the lactone ring. The catalytic cycle is proposed to proceed through the

following key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-

iodine bond of the iodoalkene, forming a Pd(II) intermediate.

CO Insertion: Carbon monoxide coordinates to the palladium center and subsequently

inserts into the palladium-carbon bond, forming an acyl-palladium(II) complex.

Intramolecular Nucleophilic Attack: The pendant hydroxyl group attacks the electrophilic acyl-

palladium species in an intramolecular fashion.

Reductive Elimination: This cyclization is followed by reductive elimination, which forms the

final lactone product and regenerates the active Pd(0) catalyst, allowing it to re-enter the

catalytic cycle.
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Figure 2: Proposed catalytic cycle for the Pd-catalyzed carbonylation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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